3-Amino-5-chloro-2,6-difluorobenzoic acid
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Overview
Description
3-Amino-5-chloro-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H4ClF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-5-chloro-2,6-difluorobenzoic acid involves the amination of 2,6-difluorobenzoic acid. The process typically includes reacting 2,6-difluorobenzoic acid with an appropriate aminating agent under controlled conditions to introduce the amino group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-2,6-difluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, chloro, and difluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Amino-5-chloro-2,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-2,6-difluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind selectively to certain proteins or enzymes, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,5-dichlorobenzoic acid: Similar in structure but with different halogen substituents.
3-Amino-2,6-difluorobenzoic acid: Lacks the chloro substituent but has similar properties.
Uniqueness
3-Amino-5-chloro-2,6-difluorobenzoic acid is unique due to the specific combination of amino, chloro, and difluoro groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-5-chloro-2,6-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWFIGGKDRPCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)C(=O)O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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